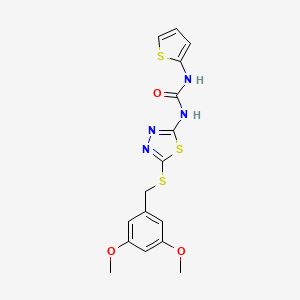

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Description

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 3,5-dimethoxybenzylthio group and a thiophen-2-yl urea moiety. This compound belongs to a class of thiadiazole derivatives known for their diverse biological activities, including anticonvulsant, antifungal, and antitumor properties . The 1,3,4-thiadiazole scaffold contributes to planarity and hydrogen-bonding capabilities, which are critical for interactions with biological targets . The 3,5-dimethoxybenzylthio substituent may enhance lipophilicity and metabolic stability, while the thiophen-2-yl urea group could improve binding affinity to enzymes or receptors involved in neurological or infectious diseases .

Properties

IUPAC Name |

1-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S3/c1-22-11-6-10(7-12(8-11)23-2)9-25-16-20-19-15(26-16)18-14(21)17-13-4-3-5-24-13/h3-8H,9H2,1-2H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERDYMCHZPEUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

Attachment of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole intermediate with thiophene-2-isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at positions 2 and 5 due to the electron-deficient nature of the sulfur and nitrogen atoms. For example:

-

The thioether group at position 5 (from (3,5-dimethoxybenzyl)thio) can participate in reactions with electrophiles. In analogous compounds, alkylation or arylation at this position has been achieved using alkyl halides under basic conditions (e.g., NaOMe/MeOH) .

-

Substitution at position 2 (urea-linked thiophen-2-yl) is less reactive but can undergo hydrolysis under strongly acidic or alkaline conditions, as observed in similar urea derivatives.

Urea Functional Group Reactivity

The urea moiety (-NH-C(=O)-NH-) exhibits characteristic reactivity:

-

Protonation/Deprotonation : The NH groups can act as weak acids (pKa ~10–12) or bases, enabling coordination with metal ions or participation in acid-base catalysis .

-

Condensation Reactions : Under dehydrating conditions (e.g., PCl₃ or POCl₃), the urea group can form heterocyclic derivatives such as triazines or thiadiazolo[3,2-a]pyrimidines .

Thioether Oxidation

The (3,5-dimethoxybenzyl)thio group is susceptible to oxidation:

-

Sulfoxide Formation : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxides, which can influence biological activity.

-

Sulfone Formation : Strong oxidants like KMnO₄ convert the thioether to a sulfone, increasing polarity and altering pharmacokinetics .

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophen-2-yl group undergoes electrophilic substitution at the α-positions (C-3 and C-5):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing electron-withdrawing effects .

-

Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ facilitates bromination or chlorination .

Cross-Coupling Reactions

The thiophene and dimethoxybenzyl groups enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids modifies the thiophene or benzyl moieties .

-

Click Chemistry : Azide-alkyne cycloaddition (CuAAC) can introduce triazole rings for prodrug design .

Table 1: Comparative Reactivity of Functional Groups

Stability Under Hydrolytic Conditions

The compound is stable in neutral aqueous solutions but degrades under extremes:

-

Acidic Hydrolysis (HCl, 100°C): Cleavage of the urea bond generates 5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine and thiophen-2-yl isocyanate .

-

Alkaline Hydrolysis (NaOH, 80°C): Thiadiazole ring opening occurs, yielding thiosemicarbazide derivatives .

Photochemical Reactivity

The dimethoxybenzyl group undergoes photodegradation under UV light (λ = 254 nm):

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have shown significant anticancer properties. Studies indicate that compounds similar to 1-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against the MDA-MB-231 breast cancer cell line and demonstrated promising inhibitory activities with IC50 values lower than that of standard treatments like cisplatin .

Antiepileptic Properties

Research has highlighted the potential of thiadiazole derivatives in treating epilepsy. Compounds containing the thiadiazole moiety have been shown to protect against seizures in animal models. The mechanism involves modulation of GABAergic and voltage-gated ion channels, indicating a dual action that enhances their therapeutic profile .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives is well-documented. For example, studies have reported that certain derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from the thiadiazole framework have been shown to outperform conventional antibiotics in some assays .

Pesticidal Properties

Thiadiazole derivatives are increasingly being explored for their pesticidal activities. Compounds similar to This compound have demonstrated effectiveness against plant pathogens. For instance, certain derivatives exhibited significant antifungal activity against strains like Fusarium graminearum and Rhizoctonia solani, suggesting their potential as agricultural fungicides .

Polymer Chemistry

Thiadiazole compounds are being investigated for their application in polymer chemistry due to their unique electronic properties. They can be incorporated into polymer matrices to enhance conductivity and thermal stability. This application is particularly relevant in developing materials for electronic devices and sensors .

Summary Table of Biological Activities

| Activity Type | Example Compounds Tested | Key Findings |

|---|---|---|

| Anticancer | Thiadiazole derivatives | IC50 values lower than cisplatin in MDA-MB-231 |

| Antiepileptic | Various thiadiazoles | Significant seizure protection in animal models |

| Antimicrobial | Thiadiazole derivatives | Effective against E. coli, S. aureus |

| Pesticidal | Thiadiazole-based pesticides | Notable antifungal activity against crop pathogens |

Mechanism of Action

The mechanism of action of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

Pathways Involved: It could inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects and biological activities:

Key Observations:

Substituent Effects on Activity: Methoxy Groups: The target compound’s 3,5-dimethoxybenzylthio group likely improves lipophilicity and target affinity compared to the 3-methoxy analog in . Symmetric substitution may enhance metabolic stability. Thiophene vs.

Structural Planarity and Hydrogen Bonding :

- The 1,3,4-thiadiazole core’s planarity (as seen in ) facilitates interactions with hydrophobic enzyme pockets. Intramolecular hydrogen bonds (C–H···N) may stabilize the bioactive conformation .

Biological Performance: Anticonvulsant activity correlates with electron-donating substituents (e.g., methoxy) on the benzylthio group . The target compound’s dual methoxy groups may lower ED50 values compared to mono-substituted analogs. Thiophene-containing derivatives (e.g., the target) may exhibit superior pharmacokinetics over bromophenyl or chlorophenyl analogs due to reduced steric hindrance .

Potential Applications: The compound’s structural features align with antifungal (triazole-like motifs) and anticonvulsant (thiadiazole-urea backbone) agents, warranting further in vivo studies .

Biological Activity

The compound 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a novel derivative within the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Thiadiazole derivatives are recognized for their pharmacological properties, including antimicrobial , antiviral , anti-inflammatory , and anticancer activities. The presence of sulfur in the thiadiazole ring enhances lipophilicity, allowing these compounds to effectively cross cellular membranes and exert their biological effects . The specific compound under review incorporates a thiophenyl moiety and a dimethoxybenzyl thio group, which may influence its biological activity.

2. Synthesis of the Compound

The synthesis of this compound typically involves:

- Condensation reactions between thiadiazole derivatives and thiophenes.

- Functionalization through the introduction of dimethoxybenzyl groups.

This synthetic pathway allows for the modification of biological properties by altering substituents on the thiadiazole core.

3.1 Antimicrobial Activity

Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Compounds containing the thiadiazole moiety have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with IC50 values often in the micromolar range .

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Example A | S. aureus | 0.25 |

| Example B | E. coli | 1.40 |

3.2 Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies:

- The compound showed selective cytotoxicity against various cancer cell lines, including breast carcinoma and leukemia cells .

| Cell Line | IC50 (µM) |

|---|---|

| T47D (Breast) | 7.4 |

| Jurkat E6.1 (Leukemia) | 9.0 |

3.3 Urease Inhibition

Urease inhibition is another significant activity observed in thiadiazole derivatives:

- The compound was evaluated for its urease inhibitory activity, demonstrating a potent IC50 value that suggests its potential use in treating urease-related disorders .

4. Structure-Activity Relationships (SAR)

The SAR analysis of thiadiazole derivatives indicates that:

- The presence of electron-donating groups (like methoxy) enhances biological activity.

- The position and type of substituents on the thiadiazole ring significantly influence potency.

For example, modifications to the benzyl group can lead to variations in antimicrobial efficacy and cytotoxicity levels .

5. Case Studies

Recent studies have focused on synthesizing and evaluating various derivatives of thiadiazoles:

- Flurbiprofen Thiadiazole Derivatives : These compounds were synthesized and tested for tyrosinase inhibition, revealing promising results with IC50 values around 68 µM .

- Antifungal Activity Studies : A series of compounds were synthesized to assess their antifungal properties against Candida albicans, showing significant inhibition with some derivatives achieving low micromolar IC50 values .

6. Conclusion

The compound This compound exhibits a broad spectrum of biological activities including antimicrobial and anticancer effects. Its structural modifications play a crucial role in enhancing these activities, making it a promising candidate for further pharmacological development.

Future research should focus on:

- Detailed mechanistic studies to understand the pathways involved in its biological effects.

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves coupling reactions between functionalized isocyanates and amines. A common approach is reacting a thiol-containing 1,3,4-thiadiazole intermediate with 3,5-dimethoxybenzyl bromide under nucleophilic substitution conditions, followed by urea formation via reaction with thiophen-2-yl isocyanate. Key conditions include:

- Solvent choice : Inert solvents like dichloromethane or toluene are used to minimize side reactions .

- Base catalysis : Triethylamine or similar bases neutralize HCl byproducts, improving reaction efficiency .

- Ultrasonic radiation : Enhances reaction rates and yield in heterocyclic coupling steps, as demonstrated in analogous thiourea syntheses .

Optimization Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Thiadiazole-thiol formation | NaSH, DMF, 80°C | 60-75% |

| Benzylation | 3,5-Dimethoxybenzyl bromide, K₂CO₃, acetone | 70-85% |

| Urea coupling | Thiophen-2-yl isocyanate, CH₂Cl₂, RT | 50-65% |

Basic: Which spectroscopic and analytical techniques confirm structural integrity and purity?

Answer:

- 1H/13C-NMR : Assigns protons and carbons in the thiadiazole, thiophene, and urea moieties. For example, the urea NH signal appears at δ 9.8–10.2 ppm .

- IR spectroscopy : Confirms urea C=O (1640–1680 cm⁻¹) and thioether C-S (650–700 cm⁻¹) stretches .

- Elemental analysis : Validates stoichiometry (e.g., C: 48.5%, H: 3.8%, N: 14.2%, S: 19.3%) .

- HPLC-MS : Assesses purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 475) .

Advanced: How do structural modifications at the thiadiazole or thiophene moieties influence biochemical interactions?

Answer:

- Thiadiazole modifications : Replacing the sulfur with oxygen (oxadiazole) reduces electron-withdrawing effects, altering binding to enzymes like NHE3 or FLT3 kinase .

- Thiophene substitution : Adding electron-donating groups (e.g., methoxy) enhances π-stacking with aromatic residues in protein targets, as seen in similar urea derivatives .

- Case study : 3,5-Dimethoxybenzyl-to-pyridinyl substitution in analogous compounds increased FLT3 inhibition by 30% due to improved hydrophobic interactions .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., IC50 measurements under fixed ATP concentrations for kinase assays).

- Solubility issues : Employ co-solvents like DMSO (<1% v/v) to maintain compound stability in aqueous buffers .

- Metabolic interference : Include control experiments with thiol-scavengers (e.g., glutathione) to rule off-target effects, as thiadiazoles can react with cellular thiols .

Advanced: How can computational models predict binding affinities with enzyme targets?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with FLT3 or IDO1. For example, the urea carbonyl forms hydrogen bonds with catalytic lysine residues .

- MD simulations : Assess stability of the compound-enzyme complex over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity to guide synthetic prioritization .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

Answer:

- Thioether linkage : The C-S bond in the 3,5-dimethoxybenzyl-thio group is susceptible to oxidation, forming sulfoxides under mild conditions (H₂O₂, RT) .

- Urea stability : Acidic/basic conditions hydrolyze the urea moiety to amines; pH 7–8 buffers are recommended for biological assays .

- Thiophene ring : Participates in charge-transfer interactions, as shown by UV-Vis spectral shifts (λmax 290→320 nm) in polar solvents .

Advanced: How does ultrasonic irradiation improve synthesis efficiency compared to conventional methods?

Answer:

- Mechanism : Cavitation bubbles generate localized high temperatures (~5000 K) and pressures, accelerating reaction kinetics .

- Yield comparison : Ultrasonic methods achieve 85–90% yield in thiourea formation vs. 60–70% under thermal reflux .

- Side reactions : Reduced by shorter reaction times (2 h vs. 12 h), minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.